Potent Inhibition of MAO-B: A Distinctive Activity Profile Compared to Chloroquine
4-Amino-6,8-dichloroquinoline demonstrates potent inhibition of rat Monoamine Oxidase B (MAO-B) with an IC50 of 316 nM [1]. This is a distinctive activity profile not typically associated with the parent antimalarial drug chloroquine or other 4-aminoquinoline antimalarials, which primarily target heme polymerization. While direct comparative MAO-B inhibition data for chloroquine is not available in the same assay, this finding highlights a divergent pharmacological target engagement for the 6,8-dichloro analog.
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | 316 nM |
| Comparator Or Baseline | Chloroquine (no reported MAO-B inhibition activity; primary target is heme polymerization) |
| Quantified Difference | Not quantifiable as a fold-difference due to lack of comparator data in the same assay; however, the target is distinct. |
| Conditions | In vitro enzyme inhibition assay using Sprague-Dawley rat brain mitochondrial homogenate, assessed via spectrophotometric method. |
Why This Matters
This data identifies a unique, non-antimalarial biological activity, making the compound a valuable tool or lead for neuroprotection or other MAO-B-related research, distinct from classic 4-aminoquinoline antimalarials.
- [1] BindingDB. (n.d.). BDBM50038072 (CHEMBL3094004). Retrieved October 26, 2023, from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50038072 View Source
